molecular formula C9H10ClNO2 B13322264 4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13322264
M. Wt: 199.63 g/mol
InChI Key: QSWMNFLJZRRYAR-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the chloro, ethyl, methyl, oxo, and carbaldehyde groups, makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: 4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    Reduction: 4-Chloro-1-ethyl-6-methyl-2-hydroxy-1,2-dihydropyridine-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Chloro-1-ethyl-6-methyl-2-hydroxy-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

4-chloro-1-ethyl-6-methyl-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C9H10ClNO2/c1-3-11-6(2)4-8(10)7(5-12)9(11)13/h4-5H,3H2,1-2H3

InChI Key

QSWMNFLJZRRYAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=C(C1=O)C=O)Cl)C

Origin of Product

United States

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